benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate
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Overview
Description
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate is a complex organic compound that features a unique structure combining a brominated imidazo[4,5-b]pyridine moiety with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate typically involves multiple steps. One common approach starts with the preparation of 6-bromo-1H-imidazo[4,5-b]pyridine, which is then subjected to further functionalization to introduce the phenylmethyl and carbamate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as phase transfer catalysis (PTC) and continuous flow reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound may also inhibit enzymes like proton pumps and aromatase, affecting various physiological processes .
Comparison with Similar Compounds
Phenylmethyl[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methylcarbamate can be compared with other imidazo[4,5-b]pyridine derivatives:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar in structure but lacks the phenylmethyl and carbamate groups.
Imidazo[4,5-c]pyridine derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings, leading to distinct biological activities.
The uniqueness of benzyl (6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl(methyl)carbamate lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15BrN4O2 |
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Molecular Weight |
375.22 g/mol |
IUPAC Name |
benzyl N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H15BrN4O2/c1-21(16(22)23-10-11-5-3-2-4-6-11)9-14-19-13-7-12(17)8-18-15(13)20-14/h2-8H,9-10H2,1H3,(H,18,19,20) |
InChI Key |
GKMVKDUQFIDARC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=C(N1)C=C(C=N2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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